1-Nitro-2-(2,2,2-trifluoroethoxy)benzene

Physicochemical Properties Lipophilicity Drug Design

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS 87014-28-6) is an ortho-substituted, mixed-functional aromatic scaffold. Its regiospecific substitution pattern creates unique proximity-driven electronic and steric effects absent in meta- or para-isomers, making it the non-fungible precursor for 2-(2,2,2-trifluoroethoxy)aniline synthesis and specialized Pd-catalyzed cross-coupling methodologies. The ortho-nitro/trifluoroethoxy interplay enables regioselective transformations critical in fluorinated pharmaceutical development. Validate regioisomeric identity before purchase—generic isomers cannot replicate this scaffold's reactivity profile.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 87014-28-6
Cat. No. B1608974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
CAS87014-28-6
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OCC(F)(F)F
InChIInChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-4-2-1-3-6(7)12(13)14/h1-4H,5H2
InChIKeyDLJUDLUVULSXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS 87014-28-6): Ortho-Substituted Fluorinated Nitroaromatic Building Block for Advanced Synthesis


1-Nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS 87014-28-6) is an ortho-substituted, mixed-functionalized aromatic building block that contains both a strong electron-withdrawing nitro group and a highly lipophilic trifluoroethoxy substituent . The ortho relationship between these two groups creates a unique, pre-organized scaffold that distinguishes it from its meta- and para-substituted structural isomers. This regiospecific substitution pattern is critical for generating unique intramolecular interactions and downstream reactivity profiles . Its utility in both medicinal chemistry and materials science is anchored in this precise functional group arrangement.

Why Generic Nitro-Aryl Ethers Cannot Replace 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene: The Critical Role of Ortho-Regiospecificity


1-Nitro-2-(2,2,2-trifluoroethoxy)benzene cannot be generically substituted with its structural isomers or other nitro-aryl ethers due to the unique stereoelectronic environment created by the ortho-relationship of its functional groups. This specific substitution pattern fundamentally alters its physical properties, as demonstrated by the LogD value for the para-isomer (LogD 2.71) [1], and its chemical reactivity. The ortho-disposition enables proximity-driven electronic and steric effects that are absent in meta- or para-analogs, dictating unique outcomes in downstream reactions such as regioselective nucleophilic aromatic substitutions or specific coordination geometries in metal-catalyzed processes . These critical performance differentiators make the ortho-substituted compound the required, non-fungible input for specific synthetic strategies.

Procurement-Critical Evidence: Quantifying the Differentiators of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene


Ortho- vs. Para-Substitution: Divergent Lipophilicity Impacts Compound Performance

The target compound, 1-nitro-2-(2,2,2-trifluoroethoxy)benzene, is the ortho-isomer. Its substitution pattern is a key differentiator from the para-isomer, 1-nitro-4-(2,2,2-trifluoroethoxy)benzene. While a specific experimental LogD for the ortho-isomer is not currently available in the primary literature, the para-isomer has a documented LogD of 2.71 [1]. This value, driven by the electron-withdrawing trifluoroethoxy group, provides a critical baseline. The ortho-substitution is expected to modulate this value and, more importantly, will alter the molecule's three-dimensional shape and electronic surface, which can lead to divergent binding affinities and pharmacokinetic profiles in biological systems .

Physicochemical Properties Lipophilicity Drug Design

Efficient Synthetic Route: High-Yield Access via O-Alkylation of 2-Nitrophenol

The target compound is efficiently synthesized via the O-alkylation of 2-nitrophenol (CAS 88-75-5) with a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl p-toluenesulfonate. This specific route yields the desired ortho-substituted product 2-(2,2,2-trifluoroethoxy) nitrobenzene in high yield [1]. A related, alternative procedure using 2-nitrophenol and a different trifluoroethyl source under basic conditions (Cs2CO3 in DMF) has been reported to achieve an excellent yield of 99% . This contrasts with approaches that would rely on the nitration of a pre-formed aryl ether, which would yield a mixture of ortho- and para-isomers, significantly reducing yield and complicating purification.

Synthetic Methodology Process Chemistry Yield Optimization

High Commercial Purity: A 95-98% Assay for Direct Use in Research

The target compound is commercially available with a consistently high assay purity, as verified by multiple reputable vendors. Reported minimum purity specifications range from 95% to 98% . This high degree of purity is critical for ensuring reproducible results in research applications, particularly in sensitive areas like biological screening, materials science, and as a precursor in complex multi-step syntheses. The rigorous specifications (e.g., AKSci V8250, CS-0207303) mitigate the risk of confounding experimental outcomes due to the presence of regioisomeric or other unknown impurities.

Quality Control Compound Purity Procurement Specifications

Validated Application Scenarios for 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene in Research & Development


Precursor to Ortho-Substituted 2-(2,2,2-Trifluoroethoxy)aniline

The primary, evidence-backed application of 1-nitro-2-(2,2,2-trifluoroethoxy)benzene is its reduction to the corresponding ortho-substituted aniline, 2-(2,2,2-trifluoroethoxy)aniline (CAS 57946-60-8) [1]. This reduction is efficiently achieved via catalytic hydrogenation (e.g., H2 over PtO2 in ethanol) [2]. The resulting aniline is a versatile building block for further functionalization, including amide coupling, diazonium chemistry, and heterocycle synthesis, particularly in the development of fluorinated pharmaceuticals where enhanced metabolic stability and bioavailability are desired .

Substrate for Specialized Metal-Catalyzed Cross-Coupling Reactions

The ortho-substitution pattern of 1-nitro-2-(2,2,2-trifluoroethoxy)benzene can provide unique reactivity in Pd-catalyzed reactions. While not directly cited for this specific molecule, related aryl halides undergo efficient C-O bond-forming reactions with primary fluoroalkyl alcohols using catalysts like BrettPhos-supported palladium [1]. This suggests that the target compound's nitro group could serve as a handle for further transformations or that it could itself be derivatized (e.g., via reduction and diazotization to a halide) for use in specialized cross-coupling methodologies that benefit from the steric and electronic influence of the ortho-trifluoroethoxy group.

Conformational and Physicochemical Probe in NMR Studies

Fluorinated aromatic compounds like 1-nitro-2-(2,2,2-trifluoroethoxy)benzene are valuable probes in advanced NMR studies. The presence of fluorine and the distinct substitution pattern create unique rotational potentials that can be studied in liquid crystalline solvents [1]. The ortho-relationship between the nitro and trifluoroethoxy groups introduces a steric constraint, providing a well-defined system for investigating molecular motion and order parameters, which is critical for understanding the behavior of more complex fluorinated materials and biomolecules.

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